(-)-alpha-Terpineol
Overview
Description
(-)-alpha-Terpineol: is a naturally occurring monoterpene alcohol found in various essential oils, including those of pine, cajuput, and petitgrain. It is known for its pleasant lilac-like aroma and is widely used in perfumery, flavoring, and aromatherapy. The compound exists as a chiral molecule, with the (-)-enantiomer being the most common in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of alpha-Pinene: One common method involves the acid-catalyzed hydration of alpha-pinene, a major component of turpentine oil. This reaction typically uses sulfuric acid or phosphoric acid as a catalyst.
Isomerization of Limonene: Another method involves the isomerization of limonene, which can be achieved using acidic catalysts such as sulfuric acid or zeolites.
Industrial Production Methods: Industrial production of (-)-alpha-Terpineol often involves the hydration of alpha-pinene due to its abundance in turpentine oil. The process is carried out in large reactors where alpha-pinene is mixed with water and an acid catalyst under controlled temperature and pressure conditions to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-alpha-Terpineol can undergo oxidation reactions to form compounds such as terpinene-4-ol and alpha-terpineol oxide.
Reduction: It can be reduced to form terpinolene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Terpinene-4-ol, alpha-terpineol oxide.
Reduction: Terpinolene.
Substitution: Various halogenated terpineols.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of other terpenoids and aromatic compounds.
- Acts as a solvent and reagent in organic synthesis.
Biology:
- Exhibits antimicrobial and antifungal properties, making it useful in the formulation of disinfectants and antiseptics.
- Studied for its potential anti-inflammatory and antioxidant activities.
Medicine:
- Investigated for its potential therapeutic effects, including its use as an anti-cancer agent.
- Used in traditional medicine for its calming and sedative effects.
Industry:
- Widely used in the fragrance and flavor industry due to its pleasant aroma.
- Employed in the production of cleaning agents and personal care products.
Mechanism of Action
Molecular Targets and Pathways:
Antimicrobial Activity: (-)-alpha-Terpineol disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Terpinene-4-ol: Another monoterpene alcohol with similar antimicrobial properties but differs in its aroma and specific applications.
Linalool: A monoterpene alcohol found in lavender oil, known for its floral scent and calming effects.
Geraniol: Found in rose oil, it has a sweet, floral aroma and is used in perfumery and flavoring.
Uniqueness:
Aroma: (-)-alpha-Terpineol has a distinct lilac-like aroma that sets it apart from other terpenoids.
Chirality: The (-)-enantiomer is more prevalent in nature and exhibits different biological activities compared to its (+)-enantiomer.
Versatility: Its wide range of applications in various industries, from perfumery to medicine, highlights its versatility and importance.
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOACPNHFRMFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68540-43-2 (hydrochloride salt) | |
Record name | alpha-Terpineol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5026625 | |
Record name | alpha-Terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |
Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |
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Record name | alpha-Terpineol | |
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Record name | alpha-Terpineol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
218-221 °C | |
Record name | alpha-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |
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Solubility |
1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |
Record name | alpha-Terpineol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | alpha-Terpineol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.935 at 20 °C/20 °C, 0.930-0.936 | |
Record name | alpha-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | alpha-Terpineol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |
Record name | alpha-Terpineol | |
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Record name | alpha-Terpineol | |
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Color/Form |
Colorless solid, Pure alpha-isomer is white, crystalline powder | |
CAS No. |
98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |
Record name | α-Terpineol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |
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Record name | alpha-Terpineol | |
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Record name | Terpineol | |
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Record name | Terpineol | |
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Record name | Terpineol | |
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Record name | p-Menth-1-en-8-ol | |
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Record name | alpha-Terpineol | |
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Record name | .ALPHA.-TERPINEOL | |
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Record name | alpha-Terpineol | |
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Melting Point |
35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |
Record name | alpha-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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